(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Description
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is a non-proteinogenic amino acid characterized by a tetrahydrofuran (THF) ring substituted at the β-position of the amino acid backbone. Its molecular formula is C₇H₁₃NO₃ (molecular weight: 159.18 g/mol), and it is identified by CAS No. 1344964-79-9 . The compound is commercially available in purities ≥95% to ≥99.9%, with customizable particle sizes (1–53 µM) and packaging options. It is produced under stringent standards, including Mil Spec, ACS, and pharmaceutical grades, ensuring versatility in research and industrial applications .
The THF moiety confers unique stereoelectronic properties, influencing solubility, metabolic stability, and interactions with biological targets. This compound is particularly relevant in medicinal chemistry for designing enzyme inhibitors or peptide mimetics due to its constrained cyclic ether structure.
Properties
IUPAC Name |
(2S)-2-amino-3-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUZUAJROYEUAS-GDVGLLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734452 | |
| Record name | 3-Oxolan-3-yl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344964-79-9 | |
| Record name | 3-Oxolan-3-yl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid typically involves the use of starting materials that can introduce both the amino group and the tetrahydrofuran ring. One common method involves the reaction of a suitable amino acid derivative with a tetrahydrofuran-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The amino group and the tetrahydrofuran ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions will vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the substituents introduced.
Scientific Research Applications
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and tetrahydrofuran ring may enable the compound to bind to enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
- CAS No.: 1344974-68-0
- Molecular Formula: C₇H₁₃NO₃
- Applications : Used in studies of stereoselective enzyme binding or receptor modulation .
Structural Analogs with Heterocyclic Substitutions
(2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic Acid Hydrochloride
(2S)-2-Amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic Acid
- CAS No.: 149704-62-1
- Molecular Formula : C₁₀H₁₁N₃O₂
Amino Acids with Aromatic or Hydroxylated Side Chains
(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid (Carbidopa Monohydrate)
- CAS No.: 555-30-6
- Molecular Formula: C₉H₁₁NO₄
- Key Difference: The dihydroxyphenyl group enables catechol-like interactions with dopamine receptors and decarboxylase enzymes, contrasting with the THF group’s non-aromatic, oxygen-rich properties .
(2S)-2-Amino-3-(1H-indol-3-yl)propanoic Acid (Tryptophan)
- CAS No.: 73-22-3
- Key Difference : The indole side chain participates in hydrophobic and cation-π interactions, unlike the THF group’s hydrogen-bonding capability. This difference impacts membrane permeability and metabolic pathways .
Fluorinated Derivatives
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid
- CAS No.: 1217649-15-4
- Molecular Formula: C₉H₁₀FNO₃
- Key Difference : Fluorine substitution enhances metabolic stability and electronegativity, while the hydroxyl group introduces polarity absent in the THF-containing compound .
Research Implications
- THF vs. Aromatic Groups : The THF moiety offers rigidity and oxygen-mediated hydrogen bonding, whereas aromatic groups (e.g., indole, phenyl) enable hydrophobic interactions.
- Stereochemistry : The S-configuration is critical for target specificity, as seen in enzyme inhibition studies .
- Fluorination : Fluorinated analogs exhibit improved pharmacokinetic profiles but may introduce toxicity risks absent in the THF derivative .
Biological Activity
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid, a chiral amino acid derivative, has garnered attention for its unique structural features and potential biological activities. The compound is characterized by the presence of a tetrahydrofuran ring, which influences its interaction with various biological targets, including enzymes and receptors.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features:
- An amino group (-NH₂)
- A carboxylic acid group (-COOH)
- A tetrahydrofuran moiety, which enhances its solubility and bioavailability compared to linear analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism of action may involve:
- Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biochemical processes.
- Enzyme Interactions : The amino and tetrahydrofuran groups facilitate binding to enzymes, potentially modulating their activity and impacting metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Known for aroma properties | Used in food industry |
| Benzofuran derivatives | Diverse biological activities | Utilized in drug development |
| 2-Hydroxyisobutyric Acid | Hydroxy derivative | Potential role in metabolic regulation |
The presence of the tetrahydrofuran ring distinguishes this compound from other similar compounds, enhancing its solubility and interaction potential with biological targets.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of this compound. For instance:
- A study demonstrated that compounds with similar structures exhibited neuroprotective effects and influenced synaptic transmission, suggesting that this compound could have comparable effects.
Q & A
What are the recommended synthetic routes for (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid in laboratory settings?
Basic Research Focus
The synthesis typically involves chiral amino acid backbones (e.g., L-serine or L-alanine) modified via nucleophilic substitution or coupling reactions to introduce the tetrahydrofuran-3-yl group. Key steps include:
- Protection of the α-amino group using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions .
- Introduction of the tetrahydrofuran moiety via ring-opening of epoxides or cyclization of diols under acidic/basic conditions.
- Deprotection and purification using ion-exchange chromatography or preparative HPLC to isolate the enantiomerically pure product .
Methodological Considerations : Optimize reaction pH (<6) to minimize racemization and use anhydrous solvents (e.g., DMF or THF) to enhance yields .
How can the enantiomeric purity of this compound be validated?
Basic Research Focus
Enantiomeric purity is critical for biological activity studies. Validated methods include:
- Chiral HPLC : Use a Chiralpak® IG-3 column with a mobile phase of hexane:isopropanol (80:20, v/v) and UV detection at 210 nm. Retention time differences ≥1.5 min confirm baseline separation .
- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns for enantiomers in -NMR spectra .
Data Interpretation : Purity ≥98% is acceptable for most biochemical assays. Cross-validate with polarimetry ([α] = +15° to +20° in water) .
What strategies mitigate racemization during the synthesis of this compound?
Advanced Research Focus
Racemization occurs at high temperatures or basic pH. Mitigation strategies:
- Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce kinetic energy-driven epimerization .
- Protecting group selection : Use Boc (acid-labile) instead of Cbz (hydrogenolysis-sensitive) to avoid basic conditions during deprotection .
- Additives : Include 1-hydroxybenzotriazole (HOBt) in peptide couplings to suppress racemization by stabilizing active esters .
Experimental Validation : Monitor reaction progress via TLC (ninhydrin staining) or inline IR spectroscopy for real-time analysis .
How can researchers resolve contradictory bioactivity data for this compound in enzyme inhibition assays?
Advanced Research Focus
Contradictions may arise from assay conditions or impurity interference. Address via:
- Dose-response replication : Test ≥3 independent batches of the compound to rule out batch-specific impurities .
- Control experiments : Include known inhibitors (e.g., gabaculine for aminotransferases) to validate assay sensitivity .
- Structural analysis : Perform X-ray crystallography or molecular docking to confirm binding modes and rule out nonspecific interactions .
Case Study : If IC values vary >10-fold between studies, re-evaluate buffer ionic strength (e.g., 50 mM Tris vs. PBS) and cofactor concentrations (e.g., pyridoxal phosphate) .
What methodologies are recommended for studying the stability of this compound in aqueous solutions?
Advanced Research Focus
Stability impacts pharmacokinetic and in vitro assay reliability. Key approaches:
- Forced degradation studies : Expose the compound to 0.1 M HCl (40°C, 24 hrs) or 0.1 M NaOH (25°C, 6 hrs) and analyze via LC-MS for degradation products (e.g., ring-opened aldehydes or diketopiperazines) .
- Long-term storage : Store lyophilized powder at -20°C under argon. In solution, add 0.1% ascorbic acid to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
